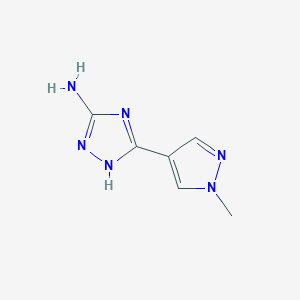
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazole ring . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Análisis De Reacciones Químicas
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 3-(1-Methyl-1h-pyrazol-4-yl)-1h-1,2,4-triazol-5-amine include other pyrazole and triazole derivatives, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 1,2,4-Triazole-3-thiol
What sets this compound apart is its unique combination of pyrazole and triazole rings, which can confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
1152936-84-9 |
|---|---|
Fórmula molecular |
C6H8N6 |
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-4(2-8-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11) |
Clave InChI |
YGRJLYWCICJPHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


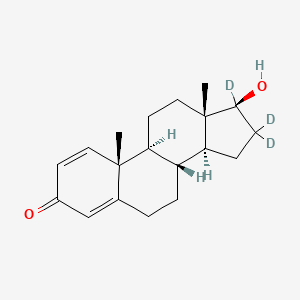
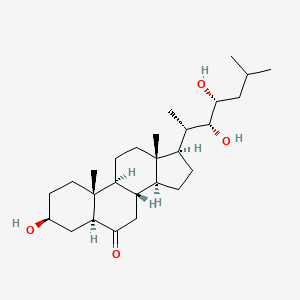
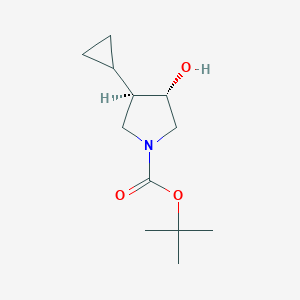
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
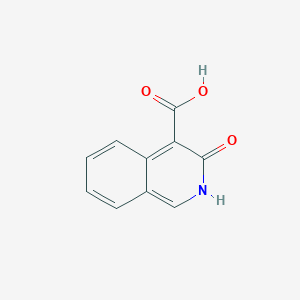
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
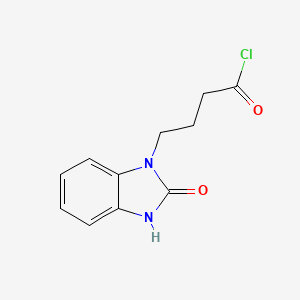
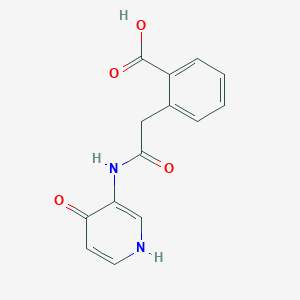

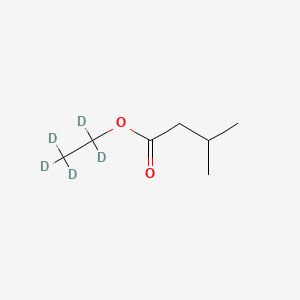

![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)

